

Application Note: Analytical Characterization of 1-(4-Aminophenyl)-2-bromoethanone by NMR Spectroscopy

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)-2-bromoethanone

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Abstract

This document provides a detailed protocol for the analytical characterization of **1-(4-Aminophenyl)-2-bromoethanone**, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. The note outlines the experimental procedures for acquiring ^1H and ^{13}C NMR spectra and presents a summary of the expected spectral data based on the analysis of structurally related compounds. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound.

Introduction

1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide, is a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its chemical structure consists of a bromoacetyl group attached to an aminophenyl ring. Accurate structural confirmation and purity determination are crucial for its application in drug development and other chemical syntheses. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note describes the use of ^1H and ^{13}C NMR for the comprehensive characterization of **1-(4-Aminophenyl)-2-bromoethanone**.

Experimental Protocols

The following protocols are for the acquisition of ^1H and ^{13}C NMR spectra of **1-(4-Aminophenyl)-2-bromoethanone**.

Sample Preparation

- Weigh approximately 5-10 mg of the solid **1-(4-Aminophenyl)-2-bromoethanone** sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the resulting solution into a clean and dry 5 mm NMR tube.

NMR Spectrometer Setup

The data should be acquired on a 400 MHz or higher field NMR spectrometer. The probe should be tuned and matched for both ^1H and ^{13}C nuclei.

^1H NMR Data Acquisition Parameters

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: Approximately 16 ppm, centered around 5 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans for a sample of reasonable concentration.

^{13}C NMR Data Acquisition Parameters

- Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Approximately 240 ppm, centered around 120 ppm.

- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-(4-Aminophenyl)-2-bromoethanone**. These predictions are based on the analysis of structurally similar compounds reported in the literature.^[1]

Table 1: Predicted ^1H NMR Data for **1-(4-Aminophenyl)-2-bromoethanone**

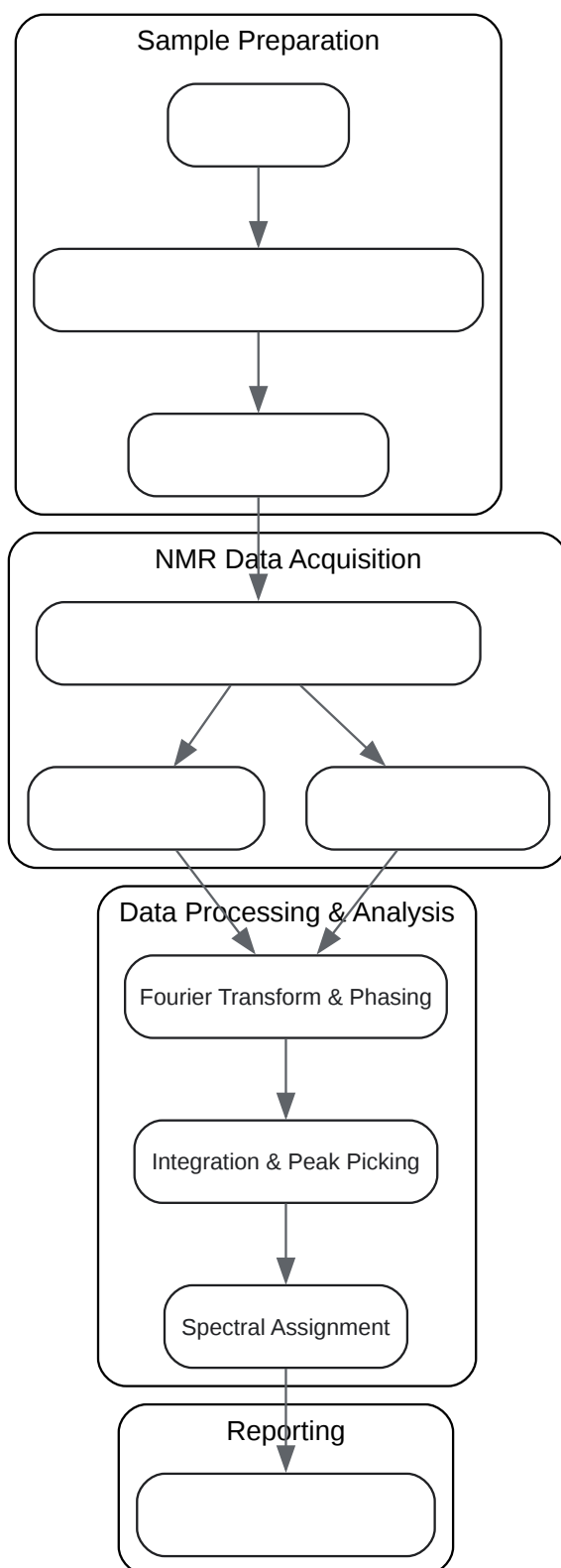
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.8 - 7.9	Doublet (d)	~8-9	2H	Aromatic CH (H-2, H-6)
~6.6 - 6.7	Doublet (d)	~8-9	2H	Aromatic CH (H-3, H-5)
~4.3 - 4.4	Singlet (s)	-	2H	-CH ₂ Br
~4.0 - 4.2 (broad)	Singlet (s)	-	2H	-NH ₂

Table 2: Predicted ^{13}C NMR Data for **1-(4-Aminophenyl)-2-bromoethanone**

Chemical Shift (δ , ppm)	Assignment
~190 - 192	Carbonyl C (C=O)
~151 - 153	Aromatic C-NH ₂ (C-4)
~131 - 132	Aromatic CH (C-2, C-6)
~127 - 128	Aromatic C (C-1)
~113 - 114	Aromatic CH (C-3, C-5)
~30 - 32	-CH ₂ Br

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow for the NMR characterization and the chemical structure of **1-(4-Aminophenyl)-2-bromoethanone** with atom numbering for NMR assignments.



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Caption: Experimental workflow for NMR characterization.

Caption: Structure of **1-(4-Aminophenyl)-2-bromoethanone**.

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References

- 1. rsc.org [rsc.org]
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